molecular formula C11H11F3N2O B3193108 2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide CAS No. 681448-80-6

2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide

Cat. No. B3193108
CAS RN: 681448-80-6
M. Wt: 244.21 g/mol
InChI Key: PMKORTZDLSJBKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide consists of a tetrahydroisoquinoline ring fused to an acetamide group. The trifluoromethyl substituent is attached to the nitrogen atom of the acetamide. The compound’s 2D and 3D structures can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

properties

CAS RN

681448-80-6

Product Name

2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-9-6-15-5-7-3-1-2-4-8(7)9/h1-4,9,15H,5-6H2,(H,16,17)

InChI Key

PMKORTZDLSJBKK-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2CN1)NC(=O)C(F)(F)F

Canonical SMILES

C1C(C2=CC=CC=C2CN1)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2,2-trifluoro-N-(isoquinolin-4-yl)acetamide (1.0 g, 1.49 mmol) in AcOH (20 mL) was adde PtO2 (0.2 g) was added under nitrogen atmosphere. The reaction mixture placed under an atmosphere of hydrogen at rt for 10 h. The reaction mixture was filtered through a pad of celite, washed several times with MeOH. The filtrate was concentrated in vacuo to give a residue that was diluted with water, neutralized with NaHCO3, extracted with EtOAc (100 mL×3), the combined EtOAc layer was washed with water, dried over Na2SO4 and concentrated in vacuo to give a crude reaction mixture which was purified by column chromatography (silica gel, gradient MeOH in EtOAc) to give (0.380 g, 33%) of the titled intermediate. 1H NMR (DMSO-d6, 400 MHz): δ 9.72 (s, 1H), 7.24-7.07 (m, 4H), 4.98 (s, 1H), 3.89 (d, J=16.4 Hz, 1H), 3.82 (d, J=16.4 Hz, 1H), 3.10 (dd, J=4.8, 12.8 Hz, 1H), 2.88 (dd, J=6.8 Hz, 12.8 Hz, 1H), 2.50 (m, 1H). LCMS: M/z: (M+1):245
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1 g
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reactant
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20 mL
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0.2 g
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catalyst
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0 (± 1) mol
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0 (± 1) mol
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